N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetic acid with cyclopropylmethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(cyclopropylmethyl)amino]methyl}phenyl)acetamide: Similar structure but with a methyl group attached to the amino phenyl moiety.
N-(4-((Cyclopropylmethyl)amino)phenyl)acetamide: Another structural variant with slight modifications in the cyclopropylmethyl group.
Uniqueness
N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide is unique due to its specific cyclopropylmethyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-[4-(cyclopropylmethylamino)phenyl]acetamide |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14-12-6-4-11(5-7-12)13-8-10-2-3-10/h4-7,10,13H,2-3,8H2,1H3,(H,14,15) |
InChI Key |
BVLLEILDHOIXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.